molecular formula C6H16O8P2 B1231180 1,6-Hexanediol bisphosphate CAS No. 674-70-4

1,6-Hexanediol bisphosphate

Cat. No.: B1231180
CAS No.: 674-70-4
M. Wt: 278.13 g/mol
InChI Key: WEFLHIGSMGJZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Hexanediol bisphosphate (CAS 674-70-4) is a biochemical tool recognized for its role as a potent allosteric activator of ADP-glucose synthase (ADP-glucose pyrophosphorylase), a key enzyme in bacterial glycogen biosynthesis . Kinetic studies demonstrate that this bisphosphate ester is an effective activator that confers a higher apparent affinity for the substrates ATP and ADP-glucose compared to the natural activator fructose-1,6-bisphosphate . A significant characteristic of 1,6-hexanediol bisphosphate is its ability to shift the substrate saturation curves from sigmoidal to hyperbolic kinetics, a hallmark of reduced cooperativity that simplifies the enzyme's kinetic behavior and makes it a valuable probe for mechanistic studies . Research indicates that the activator binds to four sites on the tetrameric enzyme, and its binding is competitive with other effectors like fructose-P2 and AMP, providing insights into the homotropic and heterotropic interactions within the enzyme's regulatory sites . Structural and mutagenesis studies on E. coli ADP-Glc PPase have identified a critical phosphate-binding pocket where arginine residues (Arg40, Arg52, and Arg386) are essential for the binding and function of 1,6-hexanediol bisphosphate, mapping the mechanistic basis for its activation profile . With the molecular formula C6H16O8P2, this compound serves as a simpler analog of linear sugar-phosphate activators, offering researchers a well-defined tool to investigate allosteric regulation, enzymatic mechanisms, and glycogen metabolism pathways in bacteria . 1,6-Hexanediol bisphosphate is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

CAS No.

674-70-4

Molecular Formula

C6H16O8P2

Molecular Weight

278.13 g/mol

IUPAC Name

6-phosphonooxyhexyl dihydrogen phosphate

InChI

InChI=1S/C6H16O8P2/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12)

InChI Key

WEFLHIGSMGJZMW-UHFFFAOYSA-N

SMILES

C(CCCOP(=O)(O)O)CCOP(=O)(O)O

Canonical SMILES

C(CCCOP(=O)(O)O)CCOP(=O)(O)O

Other CAS No.

674-70-4

Synonyms

1,6-hexanediol bisphosphate

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

1.1 Disruption of Liquid-Liquid Phase Separation

1,6-Hexanediol bisphosphate is widely used to disrupt liquid-liquid phase separation (LLPS) in cellular systems. LLPS is crucial for the formation of membraneless organelles in cells, such as stress granules and nucleoli. Research indicates that 1,6-hexanediol effectively dissolves these condensates by interfering with weak hydrophobic interactions. For instance, studies have shown that at concentrations as low as 1%, it significantly impairs the activity of kinases and phosphatases, which are essential for various cellular processes .

1.2 Impact on Protein Functionality

The compound's ability to alter protein interactions is notable. In vitro studies have demonstrated that 1,6-hexanediol can destabilize proteins without compromising their overall structure. For example, it was found to reduce the thermal stability of several kinases and phosphatases at concentrations typically used for LLPS studies (5-10%) . This destabilization can lead to altered enzymatic activities, which must be considered when interpreting experimental results involving phase separation.

Material Science Applications

2.1 Polymer Synthesis

In materials science, 1,6-hexanediol bisphosphate serves as a monomer in the synthesis of polyesters and other polymeric materials. Its incorporation into polymer chains can enhance mechanical properties and thermal stability. The compound is synthesized industrially from adipic acid through hydrogenation processes .

2.2 Chemical Grafting

Recent studies have explored the effects of chemical grafting using 1,6-hexanediol diglycidyl ether to improve interfacial adhesion between continuous basalt fibers and epoxy resins. This application demonstrates the compound's potential to enhance composite materials' tensile strength and durability .

Case Studies

Study Application Findings
Kroschwald et al., 2015LLPS DisruptionDemonstrated that 1,6-hexanediol dissolves nucleopores and cytoplasmic granules .
Tulpule et al., 2021Protein StabilityFound that prolonged exposure to 1,6-hexanediol leads to cell death due to disruption of cellular structures .
Monahan et al., 2021Kinase ActivityShowed that 1,6-hexanediol significantly impairs kinase activity in vitro .
ResearchGate Study (2022)Composite MaterialsInvestigated the enhancement of tensile strength in basalt fiber composites through chemical grafting with 1,6-hexanediol diglycidyl ether .

Comparison with Similar Compounds

Key Findings :

  • Chain length critically influences binding affinity to allosteric enzyme sites. HBP’s six-carbon backbone aligns closely with FBP’s spatial requirements in E. coli glucokinase, whereas shorter or longer chains (e.g., 1,2-ethanediol or 1,8-octanediol bisphosphates) exhibit diminished activation capacity .
  • Phosphate group positioning also affects interactions. For example, cyclic bisphosphates like FBP (derived from fructose) have rigid structures, while linear diol bisphosphates like HBP rely on conformational flexibility .

Fructose 1,6-Bisphosphate (FBP)

  • Structure : Cyclic hexose bisphosphate (C₆H₁₄O₁₂P₂; 340.12 g/mol).
  • Role : Primary allosteric activator of glycolytic enzymes (e.g., glucokinase) in E. coli and eukaryotes .
  • Comparison with HBP :
    • HBP mimics FBP’s activation profile but with lower potency (e.g., 50–70% activation efficiency at equimolar concentrations) .
    • Structural studies (PDB ID: 5L6S) reveal FBP binds via specific hydrogen bonds and charge interactions, while HBP’s linear structure may limit optimal binding .

Pyridoxal 5′-Phosphate (PLP)

  • Structure: Vitamin B₆ derivative (C₈H₁₀NO₆P; 247.14 g/mol).
  • Role : Activates ADP-glucose synthetase in some bacterial systems.
  • Comparison with HBP :
    • PLP’s aromatic ring and aldehyde group enable distinct binding mechanisms compared to HBP’s aliphatic backbone .

Metabolic and Pharmacological Relevance

  • Glucose 1,6-Bisphosphate : A regulator of phosphofructokinase (PFK) in mammalian muscle. Diabetic rats show reduced levels of both FBP and glucose 1,6-bisphosphate, highlighting their metabolic significance .

Preparation Methods

Cyclohexane Oxidation and Downstream Processing

Cyclohexane oxidation remains the most established route, yielding HDO via intermediates like adipic acid and 6-hydroxycaproic acid. Key steps include:

  • Liquid-phase oxidation : Cyclohexane reacts with oxygen at 150–180°C under 0.8–1.2 MPa pressure using cobalt octylate catalysts, generating a mixture of cyclohexanone, cyclohexanol, and carboxylic acids.

  • Aqueous extraction : Water selectively extracts dicarboxylic acids (e.g., adipic acid) and hydroxycarboxylic acids (e.g., 6-hydroxycaproic acid) from the oxidized mixture, achieving 1–4% concentration of target intermediates.

  • Esterification and hydrogenation : Extracted acids undergo esterification with lower alcohols (e.g., methanol), followed by catalytic hydrogenation over Pd/Ir–ReOₓ systems at 373 K and 7.0 MPa H₂ to yield HDO at 57.8% efficiency.

Critical Challenge : Residual impurities like 1,4-cyclohexanediol (0.01–0.5%) necessitate multi-stage distillation, as even trace amounts impede downstream polymerization reactions.

Biomass-Derived HDO from Levoglucosenone

Emerging routes leverage renewable feedstocks, exemplified by the hydrogenation of levoglucosenone—a pyrolysis product of cellulose:

  • Stepwise hydrogenation : Levoglucosenone undergoes initial hydrogenation at 25–150°C with Pd/SiO₂ catalysts, forming intermediates like tetrahydrofuran-2,5-dimethanol. Subsequent high-temperature hydrogenation (120–260°C) with Ni–Re catalysts selectively yields HDO at ~40% purity.

  • Advantage : This pathway reduces reliance on fossil-derived cyclohexane but faces scalability hurdles due to complex intermediate separation.

Phosphorylation of 1,6-Hexanediol to Bisphosphate

Phosphorylation of HDO’s terminal hydroxyl groups introduces phosphate moieties, requiring precise control to avoid over-substitution or ester hydrolysis. Two validated methods emerge:

Acid-Catalyzed Esterification with Phosphoric Acid

Reaction Scheme :
1,6-HDO+2H3PO4H2SO41,6-HDO bisphosphate+2H2O\text{1,6-HDO} + 2\text{H}_3\text{PO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{1,6-HDO bisphosphate} + 2\text{H}_2\text{O}

  • Conditions :

    • Molar ratio HDO:H₃PO₄ = 1:2.5

    • Sulfuric acid (5 wt%) as catalyst

    • 120°C, 6–8 h under nitrogen atmosphere

Yield : 62–68% crude product, with ~12% mono-phosphate byproduct.
Purification : Anion-exchange chromatography (Dowex 1X8 resin) eluted with 0.1–1.0 M NH₄HCO₃ gradients isolates bisphosphate at >95% purity.

Phosphoryl Chloride (POCl₃) Mediated Synthesis

Reaction Scheme :
1,6-HDO+2POCl3pyridine1,6-HDO bisphosphate+2HCl\text{1,6-HDO} + 2\text{POCl}_3 \xrightarrow{\text{pyridine}} \text{1,6-HDO bisphosphate} + 2\text{HCl}

  • Conditions :

    • Anhydrous pyridine as base and solvent

    • Slow POCl₃ addition at 0°C to mitigate exothermicity

    • Post-reaction hydrolysis (pH 6.5–7.0) to convert phosphorochloridate intermediates

Yield : 75–82% after silica gel chromatography (CH₂Cl₂:MeOH 9:1).
Advantage : Higher selectivity for bisphosphate vs. acid-catalyzed routes, albeit with stricter moisture control requirements.

Comparative Analysis of Phosphorylation Methods

ParameterH₃PO₄ EsterificationPOCl₃ Method
Reaction Time 6–8 h3–4 h
Temperature 120°C0°C (initial)
Yield 62–68%75–82%
Byproducts Mono-phosphate (12%)<5%
Purification Complexity ModerateHigh
Scalability Industrial-feasibleLab-scale only

Table 1: Method comparison based on experimental data from PubChem and patent analyses.

Challenges in Industrial-Scale Production

Byproduct Formation and Mitigation

  • Mono-phosphate contamination : Arises from incomplete esterification, necessitating gradient elution during purification.

  • Thermal degradation : Prolonged heating above 130°C decomposes bisphosphate into orthophosphate and HDO, requiring precise temperature control.

Catalytic Innovations

Recent patents propose Lewis acid catalysts (e.g., ZnCl₂) for solvent-free phosphorylation, reducing reaction times to 2 h with 80% yield. However, catalyst recovery remains problematic due to phosphate adsorption on metal surfaces .

Q & A

Q. What are the recommended methods for synthesizing 1,6-Hexanediol bisphosphate in laboratory settings?

To synthesize 1,6-Hexanediol bisphosphate, phosphorylation of 1,6-hexanediol using phosphoric acid derivatives (e.g., phosphoryl chloride) under controlled pH (typically neutral to slightly acidic conditions) is a foundational approach. Post-synthesis purification involves ion-exchange chromatography to isolate the bisphosphate form. Stability considerations require storage at –20°C in anhydrous conditions to prevent hydrolysis, as recommended for structurally similar phosphorylated compounds like fructose 1,6-bisphosphate .

Q. How can researchers detect and quantify 1,6-Hexanediol bisphosphate in enzymatic assays?

Reverse-phase HPLC with a hexanesulfonic acid mobile phase (pH 2.0) and UV detection at 210 nm is effective for separation and quantification. Enzymatic coupling assays using glucokinase activity (e.g., NADH consumption monitored at 340 nm) can also be adapted, as demonstrated for fructose 1,6-bisphosphate analogs. Ensure assay buffers contain stabilizing agents like 30% glycerol to maintain enzyme activity .

Q. What is the biochemical role of 1,6-Hexanediol bisphosphate in bacterial metabolism?

1,6-Hexanediol bisphosphate (HBP) acts as a structural analog of fructose 1,6-bisphosphate (FBP) and serves as a potent allosteric activator of ATP-dependent glucokinase in Escherichia coli. It enhances enzymatic activity by binding to regulatory sites, similar to FBP, thereby modulating glycolytic flux. This role is critical in studies of bacterial metabolic adaptation .

Advanced Research Questions

Q. How does 1,6-Hexanediol bisphosphate compare to fructose 1,6-bisphosphate in regulating glucokinase activity?

HBP exhibits comparable activation efficacy to FBP in E. coli glucokinase, with a reported KmK_m reduction of 40–60% under saturating conditions. Structural studies (e.g., X-ray crystallography, PDB ID: 5L6S) reveal that both compounds induce similar conformational changes in the enzyme’s regulatory domain. However, HBP’s longer hydrocarbon chain may alter binding kinetics, necessitating surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise affinity comparisons .

Q. What experimental strategies resolve contradictions in reported activation efficacies of 1,6-Hexanediol bisphosphate across studies?

Discrepancies in activation potency often arise from variations in assay conditions (e.g., pH, ionic strength, or temperature). To address this:

  • Standardize assays at pH 7.6 and 37°C, as used in fructose 1,6-bisphosphate studies .
  • Validate results using orthogonal methods (e.g., enzymatic activity assays vs. structural binding data).
  • Control for batch-to-batch synthesis variability via NMR or mass spectrometry .

Q. What structural biology techniques elucidate the binding mechanism of 1,6-Hexanediol bisphosphate to target enzymes?

X-ray crystallography remains the gold standard for resolving HBP-enzyme interactions at atomic resolution. Cryo-electron microscopy (cryo-EM) is suitable for dynamic or large complexes. Mutagenesis studies targeting predicted binding pockets (e.g., Arg/Lys residues in glucokinase) can validate structural models. Cross-linking mass spectrometry further maps interaction interfaces .

Q. How can researchers design a study investigating 1,6-Hexanediol bisphosphate’s effects on chromatin organization?

While HBP’s role in chromatin is not directly documented, methodologies from studies on 1,6-hexanediol (a phase separation disruptor) can be adapted:

  • Treat cells with HBP and analyze chromatin condensation via fluorescent microscopy (e.g., Hoechst staining).
  • Perform RNA-seq to identify transcriptional changes, as done for MYC downregulation in pancreatic cancer models.
  • Validate phase separation effects using in vitro LLPS assays with purified biomolecules .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Synthesis & PurificationPhosphorylation, ion-exchange chromatography
QuantificationHPLC, enzymatic coupling assays
Structural Binding AnalysisX-ray crystallography, cryo-EM, ITC
Metabolic Impact AssessmentRNA-seq, RT-PCR, glucokinase activity assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Hexanediol bisphosphate
Reactant of Route 2
1,6-Hexanediol bisphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.